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Abstract

ODM-203 is a novel, orally available small molecule inhibitor that demonstrates potent and
equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and
Vascular Endothelial Growth Factor Receptors (VEGFRS).[1][2] This dual-targeting mechanism
confers both direct antineoplastic effects on tumor cells dependent on FGFR signaling and
potent antiangiogenic activity through the inhibition of VEGFR-mediated pathways.[3][4]
Preclinical studies have demonstrated significant tumor growth inhibition in various cancer
models, including those with FGFR genomic alterations and those highly dependent on
angiogenesis.[2][5] This technical guide provides a comprehensive overview of the preclinical
data, experimental methodologies, and the underlying signaling pathways associated with the
antiangiogenic and antineoplastic activity of ODM-203.

Introduction

The development of targeted therapies has revolutionized cancer treatment. Two critical
pathways implicated in tumor growth, progression, and metastasis are the Fibroblast Growth
Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling
cascades.[2][3] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or
translocations, can directly promote tumor cell proliferation and survival.[2] Simultaneously, the
upregulation of VEGFR signaling is a key driver of tumor angiogenesis, the formation of new
blood vessels essential for supplying nutrients and oxygen to growing tumors.[3]
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The recognition that tumors can develop resistance to antiangiogenic therapies targeting only
the VEGFR pathway, in part through the upregulation of alternative pro-angiogenic factors like
FGF, has highlighted the therapeutic potential of dual FGFR/VEGFR inhibition.[2][6] ODM-203
was developed as a selective, equipotent inhibitor of both FGFR and VEGFR families to
address this challenge, offering a multi-pronged attack on tumor growth and its supporting
vasculature.[3][4]

Mechanism of Action

ODM-203 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of
the intracellular tyrosine kinase domain of both FGFRs and VEGFRs. This inhibition prevents
receptor autophosphorylation and the subsequent activation of downstream signaling pathways
critical for cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathway Inhibition

The diagram below illustrates the dual inhibitory action of ODM-203 on the FGFR and VEGFR
signaling pathways.
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Figure 1: ODM-203 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo
activity of ODM-203.

In Vitro Biochemical Kinase Inhibition
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Target Kinase IC50 (nM)
FGFR1 11[7]
FGFR2 16[7]
FGFR3 6[7]
FGFR4 35[7]
VEGFR1 26[7]
VEGFR2 9[7]
VEGFR3 5[7]

Table 1: ODM-203 Inhibition of Recombinant Kinases. Data presented as the half-maximal
inhibitory concentration (IC50).

itro Cellul -

Cell Line Cancer Type FGFR Status IC50 (nM)
H1581 Lung Cancer FGFR1 Amplification 104[8]
SNU16 Gastric Cancer FGFR2 Amplification 132[8]
RT4 Bladder Cancer FGFR3 Fusion 192[8]

33 (Tube Formation)

HUVEC N/A (Endothelial Cells)  N/A
[21[31141[7]

Table 2: Antiproliferative and Antiangiogenic Activity of ODM-203 in Cellular Assays.

In Vivo Antitumor Efficacy
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Xenograft ] Tumor Growth
Cancer Type Dosing L Reference

Model Inhibition (TGI)

20 mg/kg, p.o.,
RT4 Bladder Cancer ) 37% [8]

daily

40 mg/kg, p.o.,
RT4 Bladder Cancer dail 92%[8][9] [819]

aily

Dose-dependent

reduction in
tumor weight
Renca _ 7, 20, 40 mg/kg, .
] Kidney Cancer ] (75% at highest [3115119]
(Orthotopic) p.o., daily

dose) and lung

metastases.[3][5]

El

Table 3: In Vivo Efficacy of ODM-203 in Xenograft Models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

» Objective: To determine the half-maximal inhibitory concentration (IC50) of ODM-203 against
a panel of recombinant FGFR and VEGFR kinases.

e Methodology:
o Recombinant human kinases were used.

o Kinase activity was measured using a radiometric assay with [y-33P]ATP or a
homogenous time-resolved fluorescence (HTRF) assay.

o ODM-203 was serially diluted and incubated with the kinase, substrate, and ATP.

o The amount of phosphorylated substrate was quantified to determine the level of kinase
inhibition.
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o IC50 values were calculated using a four-parameter logistic model.

Cell Viability Assays

o Objective: To assess the antiproliferative effect of ODM-203 on cancer cell lines with known
FGFR alterations.

o Methodology:

o

Cancer cell lines (H1581, SNU16, RT4) were seeded in 96-well plates.[7]

[¢]

After overnight attachment, cells were treated with a dose-response range of ODM-203
(up to 3 pmol/L) for 96 hours.[7][8]

[¢]

Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

[e]

IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay

» Objective: To evaluate the in vitro antiangiogenic activity of ODM-203.
» Methodology:

o Human Umbilical Vein Endothelial Cells (HUVECSs) were seeded on a layer of Matrigel in a

96-well plate.

o Cells were treated with various concentrations of ODM-203 in the presence of a pro-
angiogenic stimulus (e.g., VEGF).

o After an incubation period (typically 6-18 hours), the formation of capillary-like structures
(tubes) was visualized by microscopy.

o The extent of tube formation was quantified by measuring the total tube length or the
number of branch points.

o The IC50 for inhibition of tube formation was calculated.[2][3][4][7]
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In Vivo Xenograft Studies

» Objective: To determine the antitumor efficacy of ODM-203 in mouse models of cancer.
o Methodology:
o Subcutaneous Xenograft Models:

» Cancer cells (e.g., RT4, SNU16) were implanted subcutaneously into the flank of
immunocompromised mice (e.g., athymic nude mice).[8][10]

» When tumors reached a predetermined size, mice were randomized into vehicle control
and treatment groups.

» ODM-203 was administered orally, once daily, at specified doses (e.g., 20 and 40
mg/kg).[8][10]

= Tumor volumes were measured regularly (e.g., twice weekly) with calipers.
» At the end of the study, tumors were excised and weighed.
o Orthotopic Syngeneic Model:

» Renca (murine renal adenocarcinoma) cells were implanted under the kidney capsule of
immunocompetent mice to create a highly angiogenic tumor microenvironment.[3]

= Treatment with ODM-203 or vehicle was initiated after tumor establishment.

= Primary tumor growth and the formation of lung metastases were assessed at the study
endpoint.[3]

Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation workflow for a dual
antiangiogenic and antineoplastic agent like ODM-203.
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Figure 2: Preclinical Evaluation Workflow for ODM-203.
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Clinical Development and Future Directions

The promising preclinical profile of ODM-203 led to its evaluation in a first-in-human Phase I/lla
clinical trial (NCT02264418) in patients with advanced solid tumors.[6][11] The study aimed to
determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor
activity.[11] The results indicated that ODM-203 was generally well-tolerated and showed
preliminary signs of therapeutic activity.[11]

Future research will likely focus on:

« ldentifying predictive biomarkers to select patient populations most likely to respond to ODM-
203 therapy (e.g., those with specific FGFR alterations).

 Investigating ODM-203 in combination with other anticancer agents, such as immunotherapy,
where its antiangiogenic properties may help to normalize the tumor microenvironment and
enhance immune cell infiltration.[2][4]

o Further elucidating the mechanisms of resistance to ODM-203 to develop strategies to
overcome them.

Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with a well-defined mechanism of
action and robust preclinical data supporting its antineoplastic and antiangiogenic activities. Its
ability to simultaneously target both tumor cell proliferation and the tumor vasculature
represents a promising therapeutic strategy for a range of solid tumors. The ongoing clinical
development of ODM-203 will further define its role in the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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